Funiculosine: Molecular Characterization, Mechanism of Action, and Experimental Workflows
Funiculosine: Molecular Characterization, Mechanism of Action, and Experimental Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
Funiculosine (also known as Funiculosin) is a potent, neutral lipophilic antibiotic and antifungal secondary metabolite originally isolated from Penicillium funiculosum. In pharmacological and agrochemical research, it is highly valued as a selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides an authoritative synthesis of Funiculosine’s physicochemical properties, its precise mechanism of action at the molecular level, and field-proven, self-validating experimental protocols for its application in in vitro assays.
Molecular Identity and Physicochemical Properties
Funiculosine is characterized by a highly complex molecular architecture. The defining structural feature of Funiculosine is an unusual all-cis cyclopentanetetraol moiety connected to the 5-position of an N-methyl-3-pyranyl-4-hydroxy-2-pyridone ring (1). This dense functionalization dictates its lipophilicity, solubility profile, and target binding affinity.
Quantitative Data: Physicochemical Profile
To ensure accurate formulation and stoichiometric calculations in assay development, the core physicochemical properties of Funiculosine are summarized below (2).
| Property | Value |
| Molecular Formula | C₂₇H₄₁NO₇ |
| Molecular Weight | 491.62 g/mol |
| Exact Mass | 491.288 Da |
| CAS Number | 11055-06-4 |
| PubChem CID | 66596818 |
| LogP | 2.426 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
Mechanism of Action: Cytochrome bc1 Complex Inhibition
Funiculosine exerts its primary biological activity by disrupting the mitochondrial electron transport chain. Specifically, it targets the cytochrome bc1 complex (Complex III) , which is responsible for catalyzing the transfer of electrons from ubiquinol (UQH₂) to cytochrome c via the Q-cycle.
Mechanistic studies reveal that Funiculosine is a Center N (Qn site) inhibitor . It binds to the quinone reduction site on the matrix side of the inner mitochondrial membrane. Structural and mutational analyses have demonstrated that the binding of Funiculosine is highly dependent on specific amino acid residues within cytochrome b; notably, the substitution of Asparagine-208 to Lysine (N208K) completely abolishes Funiculosine binding while preserving the binding of other inhibitors like antimycin (3).
Fig 1. Mechanistic pathway of Funiculosin inhibiting the mitochondrial cytochrome bc1 complex.
Comparative Efficacy
Funiculosine demonstrates potent, nanomolar efficacy against fungal and mammalian Complex III, distinguishing its binding kinetics from other Qn site inhibitors like Antimycin A and Ilicicolin H (4).
| Inhibitor | Target Organism | IC₅₀ Value | Binding Site |
| Funiculosine | Saccharomyces cerevisiae (Yeast) | ~10 nM | Center N (Qn) |
| Funiculosine | Bos taurus (Bovine) | ~10 nM | Center N (Qn) |
| Antimycin A | Saccharomyces cerevisiae (Yeast) | ~5-10 nM | Center N (Qn) |
| Ilicicolin H | Bos taurus (Bovine) | ~3-5 nM | Center N (Qn) |
Experimental Protocols and Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each methodological choice.
Protocol 1: Funiculosine Stock Preparation and Formulation
Objective: To prepare a stable, bioavailable solution of Funiculosine for in vitro and in vivo assays. Causality: Because Funiculosine is a neutral lipophilic compound (LogP = 2.426), attempting to dissolve it directly in aqueous buffers will cause immediate and irreversible precipitation. A step-down solvent transition is required to maintain a micellar suspension.
Step-by-Step Methodology:
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Primary Stock Generation (10 mg/mL): Weigh exactly 10 mg of lyophilized Funiculosine powder. Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.
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Self-Validation: The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.
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Co-solvent Addition: To prepare a working formulation (e.g., 1 mg/mL), transfer 100 µL of the DMSO stock into a sterile tube. Add 400 µL of PEG300 and mix thoroughly.
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Causality: PEG300 acts as a steric dispersion matrix, preventing rapid molecular aggregation when the aqueous phase is introduced.
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Surfactant Integration: Add 50 µL of Tween 80 to the mixture. Vortex for 30 seconds.
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Aqueous Dilution: Slowly add 450 µL of ddH₂O dropwise while continuously vortexing.
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Self-Validation: The final vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O) should form a clear or slightly opalescent microemulsion stable at room temperature for up to 4 hours.
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Protocol 2: Ubiquinol-Cytochrome c Reductase Activity Assay
Objective: To quantify the specific dose-dependent inhibition of the cytochrome bc1 complex by Funiculosine (5). Causality: Complex III transfers electrons from ubiquinol to cytochrome c. By monitoring the reduction of oxidized cytochrome c spectrophotometrically at 550 nm, the catalytic turnover rate can be directly measured.
Step-by-Step Methodology:
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Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM Potassium Cyanide (KCN).
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Causality: KCN is absolutely critical here; it inhibits Cytochrome c oxidase (Complex IV), preventing the re-oxidation of cytochrome c and ensuring a unidirectional, measurable signal.
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Enzyme Incubation: Suspend isolated mitochondrial fractions (approx. 5 µg protein/mL) in the assay buffer. Add Funiculosine (serial dilutions from 1 nM to 1 µM) and incubate for 5 minutes at 25°C.
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Self-Validation: Always run a vehicle control (DMSO only) to establish the 100% activity baseline, and a positive control (1 µM Antimycin A) to establish the 0% activity baseline. If the Antimycin A well shows activity, the mitochondria are uncoupled or contaminated.
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Substrate Addition: Add 50 µM of oxidized cytochrome c to the cuvette. Initiate the reaction by adding 50 µM decylubiquinol (a water-soluble ubiquinol analog).
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Kinetic Measurement: Immediately record the absorbance at 550 nm for 3 minutes using a UV-Vis spectrophotometer. Calculate the initial linear rate (ΔA₅₅₀/min) to determine the IC₅₀.
Fig 2. Step-by-step experimental workflow for Funiculosin formulation and in vitro enzyme assay.
References
- InvivoChem. "Funiculosin | Fungal | 11055-06-4".
- Journal of the American Chemical Society. "Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety".
- Biochimica et Biophysica Acta (BBA) - Bioenergetics. "Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin". PubMed.
- FEBS Letters. "Specificities of the two center N inhibitors of mitochondial bc1 complex, antimycin and funiculosin: strong involvement of cytochrome b-asparagine-208 in funiculosin binding". PubMed.
- The Journal of Antibiotics. "AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex". PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Funiculosin | Fungal | 11055-06-4 | Invivochem [invivochem.com]
- 3. Specificities of the two center N inhibitors of mitochondial bc1 complex, antimycin and funiculosin: strong involvement of cytochrome b-asparagine-208 in funiculosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
